n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride
CAS No.: 1609395-70-1
Cat. No.: VC2877165
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609395-70-1 |
|---|---|
| Molecular Formula | C9H12Cl2N2O2 |
| Molecular Weight | 251.11 g/mol |
| IUPAC Name | N-(2-amino-4-chlorophenyl)-2-methoxyacetamide;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2O2.ClH/c1-14-5-9(13)12-8-3-2-6(10)4-7(8)11;/h2-4H,5,11H2,1H3,(H,12,13);1H |
| Standard InChI Key | SHRLVGUCOFBGOT-UHFFFAOYSA-N |
| SMILES | COCC(=O)NC1=C(C=C(C=C1)Cl)N.Cl |
| Canonical SMILES | COCC(=O)NC1=C(C=C(C=C1)Cl)N.Cl |
Introduction
Chemical Identity and Properties
Basic Information
N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride is a derivative of the parent compound N-(2-amino-4-chlorophenyl)-2-methoxyacetamide with the addition of a hydrochloride salt. The compound is primarily used in scientific research, particularly in medicinal chemistry investigations. Table 1 presents the essential identification information for this compound.
Table 1: Identification Data of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1609395-70-1 |
| Molecular Formula | C₉H₁₂Cl₂N₂O₂ |
| Molecular Weight | 251.11 g/mol |
| Parent Compound | N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide (CID 16777880) |
| Creation Date in PubChem | July 12, 2014 |
| Last Modification in PubChem | April 5, 2025 |
Source: PubChem and Vulcanchem data
Structural Characteristics
The compound features several key structural elements that contribute to its chemical behavior and biological activity. It contains an aromatic ring with chloro and amino substituents at positions 4 and 2, respectively. The methoxyacetamide group is attached to the amino-substituted phenyl ring, forming the core structure . As a hydrochloride salt, it contains an additional hydrogen chloride molecule, which significantly affects its solubility and stability profiles.
The structure includes multiple functional groups capable of hydrogen bonding and other intermolecular interactions, including:
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The amino group (-NH₂) at position 2 of the phenyl ring
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The amide linkage (-NHCO-) connecting the methoxyacetamide to the phenyl ring
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The methoxy group (-OCH₃) on the acetamide portion
Physical and Chemical Properties
The hydrochloride form of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide is typically a crystalline solid with enhanced water solubility compared to its free base form. This improved solubility is a common characteristic of hydrochloride salts and is particularly beneficial for pharmaceutical applications.
Table 2: Physical and Chemical Properties
| Property | Description |
|---|---|
| Physical State | Crystalline solid |
| Solubility | Enhanced water solubility (compared to free base) |
| Stability | Improved stability in aqueous solutions |
| LogP | Moderate lipophilicity, facilitating membrane permeation |
| Hydrogen Bond Donors | 2 (NH₂ and NH groups) |
| Hydrogen Bond Acceptors | 3 (C=O, OCH₃, and NH₂ groups) |
Source: Derived from comparable compound data and general chemical principles
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride typically involves a two-stage process. First, the synthesis of the parent compound, followed by salt formation with hydrochloric acid.
The primary synthetic pathway for the parent compound often involves the reaction of 2-amino-4-chlorophenol with methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction facilitates the formation of the amide bond while neutralizing the hydrochloric acid produced during the reaction. The base plays a crucial role in improving both yield and purity by preventing side reactions.
To form the hydrochloride salt, the synthesized amide is subsequently treated with hydrochloric acid under controlled conditions. This process enhances the compound's water solubility and stability, which are important factors for its potential pharmaceutical applications.
Optimization Methods
Several optimization strategies have been developed to improve the synthesis efficiency and yield:
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Temperature control: Maintaining optimal reaction temperatures can significantly impact yield and product purity
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Solvent selection: The choice of reaction solvent affects reaction kinetics and product isolation
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Purification methods: Techniques such as recrystallization or chromatography are employed to obtain high-purity products
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Process monitoring: Analytical techniques like HPLC and NMR are used to monitor reaction progress and ensure product quality
The synthesis can be further optimized using continuous flow reactors, which offer advantages in terms of reaction control, scalability, and reproducibility compared to traditional batch processes.
Biological Activity and Mechanism of Action
Interaction with Biological Targets
The biological activity of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride involves interactions with specific biological targets, including proteins and enzymes involved in various metabolic pathways. The compound's moderate lipophilicity, indicated by its calculated LogP value, suggests it can effectively penetrate biological membranes, which is advantageous for pharmaceutical applications.
The mechanism of action involves several key structural features:
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The amino group and methoxyacetamide moiety are critical for binding interactions
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These functional groups influence the activity modulation of biological targets
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The chloro substituent may contribute to the compound's binding affinity and selectivity
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The hydrochloride salt formation enhances cellular uptake through improved solubility
Research into the specific pathways influenced by this compound is ongoing, particularly regarding its potential therapeutic applications in various disease models.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies comparing N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride with related compounds provide insights into how structural modifications affect biological activity. Comparative analysis with positional isomers having amino groups at different positions on the phenyl ring (such as 3-amino-4-chloro and 4-amino-2-chloro derivatives) reveals distinct differences in activity profiles .
Table 3: Comparison of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride with Related Compounds
| Compound | CAS Number | Key Structural Difference | Relative Activity |
|---|---|---|---|
| N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride | 1609395-70-1 | Amino at position 2, Cl at position 4, HCl salt | Reference compound |
| N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide | Parent of 1609395-70-1 | Free base form (non-HCl) | Lower solubility, similar activity |
| N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | 926219-03-6 | Amino and Cl positions reversed | Different binding profile |
| N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | 926265-38-5 | Amino at position 3, Cl at position 4 | Altered selectivity |
Source: Compiled from various search results
These structural variations result in different electronic distributions, steric constraints, and hydrogen bonding capabilities, which directly influence interactions with biological targets. The specific positioning of the amino group at the 2-position in N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride may confer unique binding properties compared to its isomers .
Applications and Research Significance
Medicinal Chemistry Applications
N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride has several potential applications in medicinal chemistry research:
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As a research tool for investigating specific biological pathways
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As a lead compound for developing pharmaceutical agents
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In structure-activity relationship studies to design more potent and selective analogs
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As a synthetic intermediate in the preparation of more complex medicinal compounds
The hydrochloride salt form is particularly valuable in pharmaceutical applications due to its enhanced solubility, which improves bioavailability—a critical factor in drug development. This property facilitates the compound's use in both in vitro and in vivo experimental models.
Current Research Findings
Current research on N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride indicates several promising directions:
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The compound shows potential for modulating specific metabolic pathways, though further research is needed to fully characterize these effects
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Its moderate lipophilicity suggests favorable pharmacokinetic properties, including membrane permeability and tissue distribution
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Structural studies indicate the compound may serve as a useful scaffold for developing more selective agents targeting specific biological pathways
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The presence of multiple functional groups provides opportunities for further derivatization to optimize biological activity and pharmacokinetic properties
Research into this compound continues to evolve, with new findings expected to further elucidate its potential applications in medicinal chemistry and drug discovery.
Comparative Analysis with Related Compounds
Comparison with Non-hydrochloride Form
The hydrochloride salt form offers several advantages over the free base form:
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Increased solubility in aqueous media, which is beneficial for biological testing and pharmaceutical formulations
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Enhanced stability, particularly during storage and in solution
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Improved bioavailability, which is critical for potential therapeutic applications
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More consistent crystalline properties, facilitating manufacturing and quality control
These properties make the hydrochloride form generally preferred for research applications that require consistent solubility and stability characteristics.
Comparison with Other Positional Isomers
The pharmacological properties of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride can be better understood through comparison with its positional isomers:
Table 4: Distinguishing Features of Positional Isomers
| Positional Isomer | Distinguishing Feature | Potential Impact on Activity |
|---|---|---|
| 2-Amino, 4-Chloro (compound of interest) | Amino group ortho to the acetamide | May form intramolecular hydrogen bond, affecting conformation |
| 4-Amino, 2-Chloro | Amino group para to the acetamide | Different electronic distribution, altered hydrogen bonding pattern |
| 3-Amino, 4-Chloro | Amino group meta to the acetamide | Intermediate electronic effects, distinct spatial arrangement |
Source: Analysis based on structural characteristics
These structural differences result in distinct physicochemical properties, including:
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Different hydrogen bonding patterns and capabilities
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Altered electronic distribution across the aromatic ring
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Unique conformational preferences
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Varied interactions with biological targets
Understanding these structure-activity relationships is essential for rational drug design and optimization of compounds targeting specific biological pathways.
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